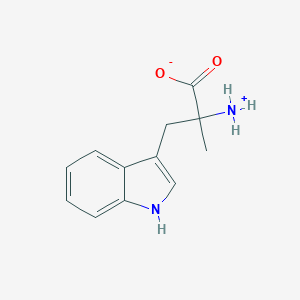

alpha-Methyl-DL-tryptophan

Description

Properties

IUPAC Name |

2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTWHZHBPDYSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153-91-3, 13510-08-2 | |

| Record name | alpha-Methyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Methyltryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .ALPHA.-METHYLTRYPTOPHAN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260VJL1C6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of alpha-Methyl-DL-tryptophan in Serotonin Synthesis

This guide provides a comprehensive overview of the mechanism of action of alpha-Methyl-DL-tryptophan (α-MTP), a synthetic tryptophan derivative, with a specific focus on its role in serotonin synthesis. This document is intended for researchers, scientists, and professionals in drug development who are investigating the serotonergic system and related neurological and psychiatric disorders.

Introduction: The Significance of alpha-Methyl-DL-tryptophan in Neurochemical Research

alpha-Methyl-DL-tryptophan (α-MTP) is a synthetic amino acid that has garnered significant interest in neuroscience research.[1] As a derivative of the essential amino acid L-tryptophan, the precursor to serotonin, α-MTP serves as a valuable tool for investigating the intricacies of the serotonergic system.[1][2] Its unique properties, including its resistance to metabolic degradation, make it a more stable compound for studying serotonin pathways compared to L-tryptophan.[1] This guide will delve into the core mechanisms by which α-MTP influences serotonin synthesis, its impact on related metabolic pathways, and the experimental methodologies used to elucidate its effects.

Primary Mechanism of Action: A Competitive Substrate for Tryptophan Hydroxylase

The principal mechanism through which α-MTP exerts its effects on the serotonergic system is by acting as a competitive substrate for tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[3][4] TPH catalyzes the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the immediate precursor of serotonin.[3][5]

α-MTP, due to its structural similarity to tryptophan, is recognized and processed by TPH.[1] This leads to the formation of α-methyl-5-hydroxytryptophan (α-M-5-HTP), which is subsequently decarboxylated by aromatic L-amino acid decarboxylase (AAAD) to produce α-methylserotonin (α-MS).[1] α-MS is a functional analog of serotonin and acts as a non-selective serotonin receptor agonist.[1]

The critical aspect of this interaction is that α-MTP competes with endogenous tryptophan for the active site of TPH. This competition effectively reduces the amount of tryptophan that can be converted to 5-HTP, thereby leading to a decrease in the overall synthesis of serotonin. The prolonged presence of α-MTP and its metabolite α-MS in the body, due to their resistance to degradation by monoamine oxidase (MAO), allows for a sustained effect on the serotonergic system.[1]

Figure 1: Diagram illustrating the competitive interaction of alpha-Methyl-DL-tryptophan with the serotonin synthesis pathway.

The Kynurenine Pathway: An Alternative Route for Tryptophan Metabolism

Beyond the serotonin pathway, tryptophan is also metabolized through the kynurenine pathway, which is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO).[6][7] This pathway is crucial for immune regulation and produces several neuroactive metabolites.[5][8]

There is evidence suggesting that α-MTP can also influence the kynurenine pathway. While the exact nature of this interaction is still under investigation, it is believed that α-MTP may act as a substrate or inhibitor of IDO and TDO.[6] This interaction could potentially alter the balance of neuroactive kynurenine metabolites, such as kynurenic acid (a neuroprotectant) and quinolinic acid (a neurotoxin).[5][8] The modulation of the kynurenine pathway by α-MTP adds another layer of complexity to its overall pharmacological profile and is an active area of research.

Figure 2: Diagram showing the potential interaction of alpha-Methyl-DL-tryptophan with the kynurenine pathway of tryptophan metabolism.

Experimental Protocols for Assessing the Effects of alpha-Methyl-DL-tryptophan

To rigorously evaluate the impact of α-MTP on serotonin synthesis, a combination of in vitro and in vivo experimental approaches is essential.

In Vitro Tryptophan Hydroxylase Activity Assay

This assay directly measures the competitive inhibition of TPH by α-MTP.

Methodology:

-

Enzyme Preparation: Recombinant TPH is purified and prepared in a suitable buffer.

-

Reaction Mixture: A reaction mixture is prepared containing the TPH enzyme, its cofactor tetrahydrobiopterin (BH4), and varying concentrations of the substrate L-tryptophan.

-

Inhibitor Addition: α-MTP is added to the reaction mixtures at a range of concentrations.

-

Incubation: The reaction is initiated and incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., perchloric acid).

-

Product Quantification: The amount of 5-HTP produced is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.

-

Data Analysis: The kinetic parameters (Km and Vmax) are determined in the presence and absence of α-MTP to calculate the inhibition constant (Ki).

Table 1: Hypothetical Kinetic Data for TPH Inhibition by α-MTP

| α-MTP Concentration (µM) | Apparent Km for Tryptophan (µM) | Vmax (nmol/mg/min) |

| 0 | 50 | 100 |

| 10 | 75 | 100 |

| 20 | 100 | 100 |

| 50 | 150 | 100 |

In Vivo Microdialysis for Measuring Extracellular Serotonin Levels

This technique allows for the real-time monitoring of neurotransmitter levels in the brains of freely moving animals.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a brain region of interest (e.g., the striatum or hippocampus) of an anesthetized animal.

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: The microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline level of extracellular serotonin.

-

Drug Administration: α-MTP is administered systemically (e.g., via intraperitoneal injection).

-

Post-Treatment Collection: Dialysate samples continue to be collected to monitor changes in extracellular serotonin levels over time.

-

Sample Analysis: The concentration of serotonin in the dialysate samples is measured by HPLC with electrochemical detection.

Table 2: Hypothetical In Vivo Microdialysis Data of Extracellular Serotonin Levels

| Time Post α-MTP Administration (min) | % Change in Extracellular Serotonin (Mean ± SEM) |

| -30 (Baseline) | 100 ± 5 |

| 30 | 85 ± 6 |

| 60 | 65 ± 7 |

| 90 | 50 ± 8 |

| 120 | 45 ± 7 |

Conclusion and Future Directions

alpha-Methyl-DL-tryptophan serves as a powerful pharmacological tool for dissecting the complexities of the serotonergic system. Its primary mechanism of action involves the competitive inhibition of tryptophan hydroxylase, leading to a reduction in serotonin synthesis.[9][10][11] Furthermore, its potential interactions with the kynurenine pathway warrant further investigation to fully understand its neurochemical profile. The experimental protocols outlined in this guide provide a robust framework for researchers to explore the multifaceted effects of α-MTP and to develop novel therapeutic strategies for serotonin-related disorders. Future research should focus on elucidating the precise molecular interactions of α-MTP with IDO and TDO and exploring the therapeutic potential of its long-lasting effects on the serotonergic system.

References

-

Diksic, M. (2000). Labelled α-methyl-L-tryptophan as a tracer for the study of the brain serotonergic system. Nuclear Medicine and Biology, 27(7), 659-665. Retrieved from [Link]

-

Wikipedia. (2023). α-Methyltryptophan. Retrieved from [Link]

-

ResearchGate. (2019). Has anyone demonstrated alpha-methyl tryptophan interaction with enzymes on kynurenine pathway?. Retrieved from [Link]

-

Wikipedia. (2024). Tryptophan. Retrieved from [Link]

-

MDPI. (2023). The Role of Tryptophan Metabolism in Alzheimer's Disease. Retrieved from [Link]

-

MDPI. (2024). Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications. Retrieved from [Link]

-

PubMed. (2005). Serotonin synthesis by two distinct enzymes in Drosophila melanogaster. Retrieved from [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of L-tryptophan (amino acid)?. Retrieved from [Link]

-

PMC. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of α-methyl-DL-tryptophan on the oxidation of tryptophan. Retrieved from [Link]

-

Frontiers. (2017). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Retrieved from [Link]

-

PMC. (2016). Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis. Retrieved from [Link]

-

PubMed. (1999). The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study. Retrieved from [Link]

-

YouTube. (2018). Serotonin and Melatonin Synthesis | Tryptophan Metabolism. Retrieved from [Link]

-

PMC. (2020). Effect of Immune Activation on the Kynurenine Pathway and Depression Symptoms – A Systematic Review and Meta-Analysis. Retrieved from [Link]

-

Frontiers. (2022). Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Retrieved from [Link]

-

PMC. (2023). The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases. Retrieved from [Link]

-

YouTube. (2018). Tryptophan Metabolism (Degradation) and the Kynurenine Pathway. Retrieved from [Link]

Sources

- 1. α-Methyltryptophan - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 3. droracle.ai [droracle.ai]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications | MDPI [mdpi.com]

- 9. Serotonin synthesis by two distinct enzymes in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

alpha-Methyl-DL-tryptophan vs L-tryptophan biological activity

Technical Guide: -Methyl-DL-Tryptophan vs. L-Tryptophan Biological Activity

Content Type: Technical Reference & Experimental Guide Target Audience: Senior Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary

The biological divergence between L-Tryptophan (L-Trp) and its synthetic analogue

Critical Distinction:

-

L-Tryptophan: The natural substrate for Tryptophan Hydroxylase (TPH), Indoleamine 2,3-dioxygenase (IDO), and Tryptophan 2,3-dioxygenase (TDO).[1] Rapidly metabolized.

-

-Methyl-tryptophan: A substrate mimic for TPH but not a potent inhibitor of IDO (a common confusion with 1-methyl-tryptophan). Its primary utility lies in its conversion to

This guide details the mechanistic divergence, transport kinetics, and validated protocols for utilizing

Molecular Mechanics & Pharmacology

Structural Impact on Enzymatic Recognition

The addition of a methyl group at the

| Feature | L-Tryptophan (Natural) | |

| Transport (BBB) | LAT1 Substrate: High affinity (Km ~30 µM). Competes with other Large Neutral Amino Acids (LNAAs).[1] | LAT1 Substrate: Competes directly with L-Trp for transport. The L-isomer is the primary transported form. |

| TPH Interaction | Substrate: Hydroxylated to 5-Hydroxytryptophan (5-HTP). | Substrate: Hydroxylated to |

| AADC Interaction | Substrate: Decarboxylated to Serotonin (5-HT).[1] | Substrate: Decarboxylated to |

| MAO Interaction | Substrate: 5-HT is rapidly oxidized to 5-HIAA. | Resistant: |

| IDO/TDO Interaction | Primary Substrate: Ring cleavage to N-formylkynurenine. | Poor Substrate/Inactive: Steric hindrance at the |

Isomer Specificity (L vs. D vs. DL)

Commercially available

-

L-Isomer (

-Methyl-L-tryptophan): The biologically active form transported by LAT1 and processed by TPH. It is responsible for the "trapping" effect used in PET imaging and the satiety effects observed in obesity models. -

D-Isomer: largely inactive in the serotonin synthesis pathway and does not accumulate significantly in serotonergic neurons.

Signaling Pathways & Metabolic Fate[1]

The following diagram illustrates the bifurcation of metabolic fate. L-Trp flows down both pathways, whereas

Caption: Metabolic bifurcation. L-Trp (Blue) is metabolized by IDO and MAO.[1]

Experimental Workflows & Protocols

Protocol A: Measuring Serotonin Synthesis Rate ( -MT Trapping Method)

Objective: Quantify the rate of serotonin synthesis in brain tissue or cell culture without interference from degradation.

Principle:

Materials:

-

-Methyl-DL-tryptophan (or radiolabeled

-

HPLC with electrochemical detection (ECD) or Mass Spectrometry.[1]

-

Tissue homogenizer.[1]

Step-by-Step Methodology:

-

Administration:

-

In vivo (Rodent): Administer

-MT (e.g., 20-50 mg/kg, i.p.) to the animal.[1] -

In vitro (Slices/Cells): Incubate tissue in ACSF containing 10-100 µM

-MT.

-

-

Incubation Period: Allow metabolism to proceed for a defined window (e.g., 60–120 minutes). The accumulation is linear during this phase.[1]

-

Termination:

-

Extraction:

-

Homogenize tissue in 0.1 M perchloric acid (PCA) containing internal standard (e.g., N-methyl-serotonin).[1]

-

Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

-

-

Quantification (HPLC-ECD):

-

Calculation:

-

Synthesis Rate =

[1] -

LC (Lumped Constant): A correction factor accounting for the affinity difference of TPH for L-Trp vs.

-MT (typically ~0.4 - 0.5 in brain tissue).

-

Protocol B: IDO Activity Specificity Check

Objective: Confirm that observed effects are due to Serotonin modulation and not IDO inhibition (distinguishing

Methodology:

-

Assay Setup: Use recombinant human IDO1 enzyme or IDO-overexpressing cells (e.g., HeLa + IFN-

).[1] -

Substrate Competition:

-

Control: L-Trp (100 µM)

Measure Kynurenine production (OD 490nm after Ehrlich reagent or HPLC). -

Test Arm 1: L-Trp (100 µM) + 1-Methyl-tryptophan (100 µM). Expected Result: >80% Inhibition of Kyn production.

-

Test Arm 2: L-Trp (100 µM) +

-Methyl-tryptophan (100 µM). Expected Result: <10% Inhibition (Negligible).[1]

-

-

Validation: This confirms that

-MT does not significantly disrupt the kynurenine pathway, validating it as a "clean" serotonin tracer in immunological contexts.[1]

Quantitative Comparison

| Parameter | L-Tryptophan | Reference Context | |

| Transport Km (LAT1) | ~30 µM | ~30-50 µM | Competitive transport at BBB. |

| TPH Kinetics | High Vmax | Lower Vmax (approx 50% of L-Trp) | |

| MAO Susceptibility | High (Rapid turnover) | Zero (Resistant) | Basis of the "Trapping" method. |

| IDO Ki (Inhibition) | N/A (Substrate) | > 500 µM (Weak/Inactive) | Contrast with 1-MT (Ki ~ 30 µM).[1] |

| Biological Half-life | Minutes (Plasma/Brain) | Hours (Accumulates in Brain) |

References

-

Chugani, D. C., et al. (1998).[1] "Alpha-[11C]methyl-L-tryptophan PET maps brain serotonin synthesis and kynurenine pathway metabolism." Journal of Cerebral Blood Flow & Metabolism. Link

-

Diksic, M., & Young, S. N. (2001).[1] "Study of the brain serotonergic system with labeled alpha-methyl-L-tryptophan."[2][3][4][5][6] Journal of Neurochemistry. Link

-

Sivaprakasam, S., et al. (2021).[1] "

-Methyl-L-tryptophan as a weight-loss agent in multiple models of obesity in mice." Biochemical Journal. Link -

Sourkes, T. L. (1971).[1] "Alpha-methyltryptophan and its actions on tryptophan metabolism." Federation Proceedings. (Classic mechanistic reference establishing MAO resistance).[1]

-

Stone, T. W., & Williams, R. O. (2023).[1] "Modulation of the Kynurenine Pathway: A New Approach for Treating Neurodegeneration."[7] MDPI. Link[1]

Sources

- 1. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alpha-Methyl tryptophan as a tracer for in vivo studies of brain serotonin system, from autoradiography to positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

role of alpha-methyltryptophan as tryptophan hydroxylase inhibitor

Technical Guide: Alpha-Methyltryptophan ( -MTrp) as a Tryptophan Hydroxylase Modulator

Executive Summary

Alpha-methyltryptophan (

-

Functional Inhibition: At pharmacological doses, it competes with endogenous tryptophan for TPH active sites, reducing authentic serotonin (5-HT) synthesis while generating

-methylserotonin ( -

Metabolic Tracing: In positron emission tomography (PET), labeled

-MTrp serves as a stable tracer for measuring serotonin synthesis rates (

This guide details the mechanistic kinetics, differential effects on TPH isoforms (TPH1 vs. TPH2), and validated experimental protocols for its application in neuropharmacology.

Mechanistic Foundations

Mechanism of Action: Competitive Substrate vs. Direct Inhibition

-

Step 1 (Transport):

-MTrp crosses the blood-brain barrier (BBB) via the Large Neutral Amino Acid Transporter (LAT1), competing with Tryptophan, Tyrosine, and Phenylalanine. -

Step 2 (Hydroxylation): It acts as a substrate for TPH (both TPH1 and TPH2).[2] The presence of the

-methyl group does not prevent hydroxylation at the 5-position.-

Reaction:

-MTrp +

-

-

Step 3 (Decarboxylation): The intermediate is decarboxylated by Aromatic L-Amino Acid Decarboxylase (AAAD) to form

-methylserotonin ( -

Step 4 (The "Trap"): Crucially,

-MS is not a substrate for Monoamine Oxidase (MAO) due to the steric hindrance of the

The "False Neurotransmitter" Effect

The functional "inhibition" of the serotonergic system arises from two factors:

-

Synthesis Reduction: High concentrations of

-MTrp outcompete endogenous tryptophan for TPH active sites, reducing the production of authentic 5-HT. -

Vesicular Displacement:

-MS is packaged into synaptic vesicles (VMAT2 substrate). Upon exocytosis, it activates postsynaptic receptors (agonist at 5-HT

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of Tryptophan vs.

Caption: Divergent metabolic pathways of L-Tryptophan and

Comparative Data: -MTrp vs. PCPA

The following table contrasts

| Feature | p-Chlorophenylalanine (PCPA) | |

| Primary Mechanism | Competitive Substrate (Reversible) | Irreversible Inhibitor (Suicide Substrate) |

| Effect on TPH | Occupies active site; generates alternative product | Covalently binds/inactivates enzyme |

| Duration of Action | Transient (dependent on clearance) | Long-lasting (requires new protein synthesis) |

| Serotonin Levels | Reduced synthesis; replaced by | Massive depletion (>90%) |

| Functional Outcome | "False Neurotransmission" (Agonist effect) | Complete loss of serotonergic tone |

| Use Case | Tracer for synthesis rate; Studying receptor stimulation by false transmitter | Chronic depletion models; Insomnia/Aggression studies |

| Metabolite Fate | Accumulates as | None (Synthesis blocked upstream) |

Experimental Protocols

Protocol A: Measuring Serotonin Synthesis Rate (Tracer Method)

This protocol uses trace amounts of radiolabeled

-

Subject: Rat (Sprague-Dawley, 250-300g).

-

Tracer:

-[ -

Lumped Constant (LC): Use 0.42 (dimensionless) for rat brain regions.

Workflow:

-

Catheterization: Insert femoral artery and vein catheters under anesthesia. Allow recovery (if conducting awake study) or maintain anesthesia.

-

Injection: Administer tracer bolus (e.g., 1 mCi for autoradiography) IV over 30 seconds.

-

Plasma Sampling: Collect arterial blood samples at predetermined intervals (e.g., 2, 5, 10, 20, 40, 60 min) to determine the plasma input function (

). -

Termination: Decapitate at 60 minutes (autoradiography) or complete PET scan.

-

Calculation:

Where:- = Plasma concentration of free (unbound) Tryptophan.[3]

-

= Trapping constant of

- = 0.42 (Correction factor).

Protocol B: Functional Depletion / False Transmitter Loading

This protocol is designed to load serotonergic terminals with

-

Dosage: 100 mg/kg (i.p. or s.c.).

-

Vehicle: Saline or slightly acidic phosphate buffer (pH 6.0) to aid solubility.

Workflow:

-

Preparation: Dissolve

-MTrp in vehicle. Sonicate if necessary. -

Administration: Inject 100 mg/kg intraperitoneally.

-

Time Course:

-

2-4 Hours: Peak plasma levels; competition with Trp for BBB transport (LAT1) and TPH active sites begins.

-

12-24 Hours: Significant accumulation of

-MS in brain tissue. -

Behavioral Testing: Conduct tests (e.g., locomotor activity, sleep-wake cycle) between 12-24 hours post-injection to observe the effects of the false neurotransmitter.

-

-

Validation:

-

Sacrifice animal.[4]

-

Perform HPLC-ECD on brain homogenates.

-

Expected Result: Reduced 5-HT levels, Reduced 5-HIAA levels, Presence of

-MS peak (requires specific standard).

-

Kinetic Considerations: TPH1 vs. TPH2

Recent structural biology reveals subtle but critical differences in how

-

TPH1 (Peripheral/Pineal): Exhibits substrate inhibition by high concentrations of Tryptophan.[2]

-MTrp follows similar kinetics but with different -

TPH2 (Neuronal): The primary brain isoform. It is less susceptible to substrate inhibition but highly sensitive to oxidative stress.

-

Implication: When using

-MTrp as a tracer, the "Lumped Constant" is relatively stable across brain regions because TPH2 is the dominant isoform. However, in peripheral tissues (gut), TPH1 kinetics may alter the tracer accumulation rate differently.

Caption: Kinetic differentiation between TPH isoforms affecting

References

-

Diksic, M., & Young, S. N. (2001). Study of the brain serotonergic system with labeled ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-methyl-L-tryptophan.[3][5][6][7] Journal of Neurochemistry, 78(6), 1185-1200. Link -

Sourkes, T. L. (1991). Alpha-methyltryptophan as a therapeutic agent.[1][8] Progress in Neuro-Psychopharmacology and Biological Psychiatry, 15(6), 935-938. Link

-

Nishizawa, S., et al. (1997).[4] Differences between males and females in rates of serotonin synthesis in human brain.[4] Proceedings of the National Academy of Sciences, 94(10), 5308-5313.[4] Link[4]

-

McKinney, J., et al. (2005). Different properties of the central and peripheral forms of human tryptophan hydroxylase. Journal of Neurochemistry, 92(2), 311-320. Link

-

Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: A specific depletor of brain serotonin.[4] Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516. Link

Sources

- 1. α-Methyl-5-hydroxytryptophan - Wikipedia [en.wikipedia.org]

- 2. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The regional rate of serotonin synthesis estimated by the alpha-methyl-tryptophan method in rat brain from a single time point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The lumped constant of α-methyl-L-tryptophan is not influenced by drugs acting through serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The lumped constant of α-methyl-l-tryptophan is not influenced by drugs acting through serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Methyltryptophan - Wikipedia [en.wikipedia.org]

alpha-Methyl-DL-tryptophan: Chemical Properties, Mechanisms, and Experimental Applications

The following technical guide provides an in-depth analysis of alpha-Methyl-DL-tryptophan (CAS 153-91-3), distinguishing its unique pharmacological profile from structural isomers like 1-methyltryptophan.

Executive Summary

alpha-Methyl-DL-tryptophan (α-MT) (CAS: 153-91-3) is a synthetic tryptophan analogue methylated at the alpha-carbon position. It is distinct from the indole-nitrogen methylated analogue, 1-methyltryptophan (1-MT), a well-known IDO inhibitor.[1]

Core Utility:

-

Serotonergic Tracer: α-MT acts as a "metabolic trap." It crosses the Blood-Brain Barrier (BBB) and is converted by Tryptophan Hydroxylase (TPH) to α-methyl-serotonin but is resistant to degradation by Monoamine Oxidase (MAO). This accumulation makes the radiolabeled form (α-[¹¹C]methyl-L-tryptophan) the gold standard PET tracer for measuring serotonin synthesis rates in vivo.

-

SLC6A14 Blockade: In oncology, α-MT acts as a competitive blocker of the amino acid transporter SLC6A14 (ATB0,+), inducing amino acid deprivation, mTOR inhibition, and autophagy in transporter-dependent tumors (e.g., ER+ breast cancer, colon cancer).

Chemical Identity & Physicochemical Properties[2][3]

| Property | Data |

| Chemical Name | DL-alpha-Methyltryptophan |

| CAS Number | 153-91-3 |

| Synonyms | α-Methyltryptophan; α-MTrp; AMT |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO (~25 mg/mL), Ethanol (~10 mg/mL).[2] Sparingly soluble in water; solubility increases in acidic/basic conditions. |

| pKa | Carboxyl: ~2.3; Amino: ~9.6 (Typical for amino acids) |

| Storage | -20°C (Desiccated); Protect from light |

Pharmacology & Mechanism of Action[5]

The "Metabolic Trapping" Mechanism (Serotonin Pathway)

Unlike native tryptophan, which is rapidly metabolized, α-MT exploits the substrate specificity of serotonin pathway enzymes.

-

Step 1 (Transport): α-MT competes with tryptophan for transport across the BBB via the Large Neutral Amino Acid Transporter (LAT1).

-

Step 2 (Synthesis): It serves as a substrate for Tryptophan Hydroxylase (TPH) , the rate-limiting enzyme, converting to α-methyl-5-hydroxytryptophan .

-

Step 3 (Decarboxylation): Aromatic L-amino acid decarboxylase (AADC) converts this intermediate to α-methyl-serotonin .

-

Step 4 (The Trap): Crucially, α-methyl-serotonin is not a substrate for Monoamine Oxidase (MAO) due to the alpha-methyl steric hindrance. Consequently, the metabolite accumulates in the tissue proportional to the rate of serotonin synthesis.

SLC6A14 Blockade (Oncology)

SLC6A14 (ATB0,+) is a Na⁺/Cl⁻-coupled amino acid transporter upregulated in various cancers to meet high metabolic demand.

-

Distinction from 1-MT: While 1-methyltryptophan is a transportable substrate for SLC6A14, α-MT is a non-transportable blocker .[1][3][4]

-

Effect: Binding of α-MT locks the transporter, starving the cancer cell of essential amino acids (leucine, glutamine, tryptophan). This triggers the Amino Acid Response (AAR), inhibits the mTORC1 pathway, and induces apoptosis/autophagy.

Visualization of Signaling Pathways

Figure 1: The metabolic trapping mechanism of α-Methyltryptophan compared to native Tryptophan. The alpha-methyl group prevents degradation by MAO, leading to tracer accumulation.

Experimental Protocols

Preparation of Stock Solutions

Safety Note: α-MT is an irritant. Wear PPE (gloves, goggles) during handling.

Method A: DMSO Stock (Preferred for In Vitro)

-

Weighing: Weigh 25 mg of α-Methyl-DL-tryptophan.

-

Dissolution: Add 1 mL of sterile DMSO (Dimethyl Sulfoxide). Vortex vigorously until completely dissolved.

-

Note: Warming to 37°C may facilitate dissolution.

-

-

Sterilization: Pass through a 0.22 µm PTFE syringe filter.

-

Storage: Aliquot into light-protected tubes. Store at -20°C. Stable for ~6 months.

-

Working Solution: Dilute at least 1:200 into culture medium to keep DMSO < 0.5%.

Method B: Ethanol/Saline (For Animal Injection)

-

Dissolve 10 mg α-MT in 100 µL Ethanol (100%).

-

Add 400 µL PEG300 and mix.

-

Add 50 µL Tween-80 and mix.

-

Slowly add 450 µL sterile saline (0.9% NaCl) while vortexing.

-

Result: Clear solution or stable suspension suitable for IP injection.[5]

-

In Vitro SLC6A14 Blockade Assay

Objective: To validate α-MT mediated amino acid deprivation in SLC6A14+ cancer cells (e.g., MCF-7 breast cancer).

-

Seeding: Plate MCF-7 cells in 96-well plates (5,000 cells/well) in DMEM + 10% FBS. Allow adherence overnight.

-

Treatment:

-

Remove growth medium.

-

Wash cells 2x with PBS.

-

Add amino acid-free medium supplemented with specific concentrations of α-MT (0, 0.5, 1.0, 2.5, 5.0 mM).

-

Control: Use 1-Methyl-DL-tryptophan (substrate) as a negative control for blockade comparison.

-

-

Incubation: Incubate for 24–48 hours at 37°C, 5% CO₂.

-

Readout:

-

Viability: Perform MTT or CellTiter-Glo assay.

-

Autophagy Marker: Lyse cells and immunoblot for LC3-II conversion (increased LC3-II indicates autophagy induction).

-

-

Validation: Co-treat with excess L-Leucine (5-10 mM). If cytotoxicity is reversed, the mechanism is confirmed as competitive transport blockade.

Applications in Research & Drug Development

Neuroimaging (PET)[8]

-

Tracer: α-[¹¹C]methyl-L-tryptophan (AMT).

-

Epilepsy: Used to localize epileptogenic zones in Tuberous Sclerosis Complex (TSC).[6] Tubers showing increased AMT uptake are often epileptogenic.[6]

-

Mechanism Update: In TSC, increased uptake is driven by both serotonin synthesis and the Kynurenine Pathway (IDO1 expression), as α-MT can also be a substrate for IDO, forming α-methyl-kynurenine in inflammatory lesions.

-

Oncology (SLC6A14 Targeting)

-

Target: Estrogen Receptor-positive (ER+) breast cancer and KRAS-mutant colon cancer.

-

Therapeutic Strategy: α-MT is used as a lead compound to design high-affinity SLC6A14 blockers. It serves as a tool compound to prove "proof of concept" that starving these tumors of amino acids is therapeutic.

References

-

Karunakaran, S., et al. (2011).[1][4] SLC6A14 (ATB0,+) protein, a highly concentrative and broad specific amino acid transporter, is a novel and effective drug target for treatment of estrogen receptor-positive breast cancer. Journal of Biological Chemistry, 286(36), 31830-31838. Link

-

Chugani, D. C., & Muzik, O. (2000). α-[¹¹C]Methyl-L-tryptophan PET maps brain serotonin synthesis and kynurenine pathway metabolism. Journal of Cerebral Blood Flow & Metabolism, 20(1), 2-9. Link

- Diksic, M., et al. (2006). α-Methyl-L-tryptophan as a tracer for the study of the brain serotonergic system.

-

Bhutia, Y. D., et al. (2014).[1][4] Amino Acid Transporters in Cancer and Their Relevance to "Glutamine Addiction": Novel Targets for the Design of a New Class of Anticancer Drugs. Cancer Research, 75(9), 1782-1788. Link

-

Juhász, C., et al. (2012). Tryptophan metabolism in breast cancers: molecular imaging and immunohistochemistry studies. Nuclear Medicine and Biology, 39(7), 926-932. Link

Sources

- 1. Amino Acid Transporter SLC6A14 (ATB0,+) – A Target in Combined Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lgcstandards.com [lgcstandards.com]

- 3. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Amino Acid Transporter SLC6A14 (ATB0,+) – A Target in Combined Anti-cancer Therapy [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. α-[¹¹C]-methyl-L-tryptophan PET for tracer localization of epileptogenic brain regions: clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathway of α-Methyltryptophan in the Mammalian Brain

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

α-Methyl-L-tryptophan (α-MT) is a synthetic analog of the essential amino acid L-tryptophan. Its unique metabolic fate within the mammalian brain has positioned it as a critical tool for neurochemical research, particularly for in vivo assessments of the serotonergic system. This guide provides a comprehensive overview of the metabolic pathway of α-MT, detailing its enzymatic conversion, the resulting metabolites, and the downstream neurochemical consequences. Furthermore, it presents established, field-proven methodologies for studying this pathway, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Significance of α-Methyltryptophan in Neuroscience

L-tryptophan is the sole physiological precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The synthesis of serotonin is initiated by the enzyme tryptophan hydroxylase (TPH), which catalyzes the rate-limiting step of converting tryptophan to 5-hydroxytryptophan (5-HTP).[1][2][3] Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin.[4][5][6]

α-Methyl-L-tryptophan (α-MT) is a valuable research compound because it competitively inhibits TPH and also serves as a substrate for the serotonergic pathway.[7] Unlike native tryptophan, α-MT is not incorporated into proteins.[8] Its primary metabolic product in the brain, α-methylserotonin, is resistant to degradation by monoamine oxidase (MAO).[8] These properties allow for the use of labeled α-MT as a tracer to measure serotonin synthesis rates in vivo using techniques like Positron Emission Tomography (PET).[9][10][11][12]

The Core Metabolic Pathway of α-Methyltryptophan

The metabolism of α-MT in the brain largely mirrors the initial steps of serotonin synthesis, acting as a "false" or "substitute" neurotransmitter precursor.[13][14] The pathway proceeds as follows:

-

Blood-Brain Barrier Transport: α-MT readily crosses the blood-brain barrier, likely utilizing the same large neutral amino acid transporters as tryptophan.[12]

-

Hydroxylation by Tryptophan Hydroxylase (TPH): In serotonergic neurons, TPH hydroxylates α-MT at the 5-position of the indole ring. This is the rate-limiting step in this metabolic sequence.[8][15] The product of this reaction is α-methyl-5-hydroxytryptophan (α-M-5-HTP).[8][16] There are two isoforms of TPH; TPH2 is the predominant form in the central nervous system.[15]

-

Decarboxylation by Aromatic L-Amino Acid Decarboxylase (AADC): The intermediate, α-M-5-HTP, is then decarboxylated by AADC (also known as DOPA decarboxylase) to form α-methyl-5-hydroxytryptamine, more commonly known as α-methylserotonin (α-MS).[8][17]

-

Resistance to Monoamine Oxidase (MAO): A key feature of α-MS is that the α-methyl group sterically hinders the amine group, preventing its degradation by MAO.[8] This leads to its accumulation and prolonged presence in serotonergic neurons compared to serotonin.[8][14]

It is also important to note that α-MT can be metabolized via the kynurenine pathway, which is the major route of tryptophan degradation in the periphery.[18][19][20] While the serotonin pathway is central to its use as a research tool, the kynurenine pathway can also be a significant route of its metabolism, particularly in certain pathological conditions.[11][18]

Visualizing the Pathway

Caption: Metabolic conversion of α-MT to α-MS in the brain.

Neurochemical and Pharmacological Consequences

The formation of α-methylserotonin (α-MS) has significant implications for serotonergic neurotransmission. α-MS acts as a non-selective serotonin receptor agonist, with affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors.[13][21] By accumulating in and being released from serotonergic neurons, it can mimic and prolong the actions of endogenous serotonin.[14] This has led to the suggestion of α-MT and its derivatives as potential therapeutic agents for conditions associated with serotonin deficiency.[13][16]

Methodologies for Studying α-MT Metabolism

A multi-faceted approach is required to fully elucidate the metabolism and effects of α-MT in the brain. In vivo microdialysis coupled with sensitive analytical techniques is a cornerstone of this research.[22]

Experimental Workflow: From Administration to Analysis

Caption: A typical experimental workflow for studying α-MT metabolism.

Protocol 1: In-Vivo Microdialysis

Objective: To sample the extracellular fluid of a specific brain region in a live, freely-moving animal to measure basal and α-MT-induced changes in neurochemicals.

Causality: Microdialysis allows for the direct measurement of neurotransmitter release and metabolite formation in the synaptic cleft, providing a dynamic picture of neurochemical events that cannot be obtained from post-mortem tissue analysis.[22]

Step-by-Step Methodology:

-

Animal Model: Utilize adult male Sprague-Dawley rats (250-300g). House animals individually with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Stereotaxic Surgery: Anesthetize the rat with isoflurane. Place the animal in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., dorsal raphe nucleus or striatum). Secure the cannula to the skull with dental cement. Allow for a 5-7 day recovery period.

-

Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe (e.g., 2mm active membrane) through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Stabilization: Allow for a 90-120 minute stabilization period to achieve a steady baseline of neurotransmitter levels.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent degradation of monoamines.

-

Drug Administration: Following the collection of baseline samples, administer α-MT (e.g., intraperitoneally). Continue collecting dialysate samples for several hours to monitor the time-course of metabolic changes.

-

Probe Calibration: At the end of the experiment, determine the in vitro recovery of the probe for each analyte of interest.

Protocol 2: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

Objective: To separate and quantify α-MT, its metabolites, and endogenous monoamines from microdialysate samples.

Causality: HPLC-ECD is a highly sensitive and selective method for detecting electrochemically active compounds like serotonin and its analogs.[23] The electrochemical detector provides the necessary sensitivity to measure the picogram quantities of these substances typically found in brain dialysates.

Step-by-Step Methodology:

-

System Preparation: Use an HPLC system equipped with a refrigerated autosampler, a pump capable of delivering a stable flow, and an electrochemical detector.

-

Chromatographic Column: Employ a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) maintained at a constant temperature (e.g., 30°C).

-

Mobile Phase: Prepare a mobile phase consisting of a phosphate/citrate buffer, EDTA, an ion-pairing agent (e.g., sodium dodecyl sulfate), and an organic modifier (e.g., methanol).[24] The exact composition should be optimized for the specific separation. Filter and degas the mobile phase before use.

-

Electrochemical Detection: Set the potential of the glassy carbon working electrode to a level sufficient to oxidize the analytes of interest (e.g., +0.65 V) versus an Ag/AgCl reference electrode.

-

Standard Curve: Prepare a series of standard solutions containing known concentrations of α-MT, α-M-5-HTP, α-MS, tryptophan, 5-HTP, and serotonin. Inject these standards to generate a calibration curve for each analyte.

-

Sample Analysis: Inject a fixed volume (e.g., 20 µL) of the microdialysate samples into the HPLC system.

-

Data Analysis: Identify and quantify the peaks in the chromatograms by comparing their retention times and peak areas/heights to those of the standards. Express the results as fmol/µL or pg/mL.

Quantitative Data and Interpretation

The study of enzyme kinetics provides crucial insights into the interaction of α-MT with the serotonergic pathway. While specific Km and Vmax values for α-MT with TPH2 and AADC are not always readily available in compiled formats, the principles of enzyme kinetics are fundamental to understanding its effects.[25][26]

Table 1: Conceptual Enzyme Kinetic Parameters

| Substrate | Enzyme | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Interpretation |

| L-Tryptophan | TPH2 | Lower | Higher | The natural substrate has a higher affinity and is processed more efficiently. |

| α-Methyltryptophan | TPH2 | Higher | Lower | α-MT has a lower affinity for the enzyme and is converted at a slower rate, acting as a competitive inhibitor and a substrate. |

| 5-HTP | AADC | Lower | Higher | The natural intermediate is rapidly decarboxylated. |

| α-M-5-HTP | AADC | Higher | Lower | The methylated intermediate is also a substrate but may be processed less efficiently than 5-HTP. |

Note: The values in this table are illustrative. Actual values must be determined experimentally.

Interpretation of Results:

-

A higher Km for α-MT compared to tryptophan indicates that a higher concentration of α-MT is needed to saturate the TPH2 enzyme. This is consistent with its role as a competitive inhibitor.

-

A lower Vmax for α-MT suggests that even when the enzyme is saturated, it converts α-MT to its product at a slower rate than it converts tryptophan.

-

These kinetic properties explain why the administration of α-MT leads to both a decrease in the synthesis of endogenous serotonin and the production of α-methylserotonin.[14]

Conclusion and Future Directions

The metabolic pathway of α-methyltryptophan in the mammalian brain is a well-characterized process that hijacks the native serotonin synthesis machinery. Its conversion to the persistent serotonin receptor agonist, α-methylserotonin, makes it an invaluable tool for probing the function and dynamics of the serotonergic system. The methodologies outlined in this guide, particularly in vivo microdialysis coupled with HPLC-ECD, provide a robust framework for investigating the neurochemical effects of α-MT and other compounds targeting this pathway.

Future research could focus on leveraging advanced analytical techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for even greater sensitivity and specificity in detecting a wider range of metabolites.[27][28][29] Additionally, exploring the differential metabolism of α-MT in various brain regions and under different pathological conditions will further enhance our understanding of serotonergic system regulation and its role in neurological and psychiatric disorders.

References

- Diksic, M. (n.d.). Labelled α-methyl-L-tryptophan as a tracer for the study of the brain serotonergic system.

-

Wikipedia. (n.d.). α-Methylserotonin. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Tryptophan hydroxylase – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Tryptophan hydroxylase catalyzes the rate-limiting step in serotonin... Retrieved from [Link]

-

PubMed. (n.d.). alpha-Methyl tryptophan as a tracer for in vivo studies of brain serotonin system, from autoradiography to positron emission tomography. Retrieved from [Link]

-

Wiley Online Library. (n.d.). α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions. Retrieved from [Link]

-

PubMed. (n.d.). In vivo uptake and metabolism of alpha-[11C]methyl-L-tryptophan in human brain tumors. Retrieved from [Link]

-

PubMed. (n.d.). Alpha-methylserotonin, a substitute transmitter for serotonergic neurons. Retrieved from [Link]

-

PubMed. (n.d.). Alpha-methyl-5-HT, a 5-HT2 receptor agonist, stimulates beta2-adrenoceptors in guinea pig airway smooth muscle. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Methyltryptophan. Retrieved from [Link]

-

Regenera University. (n.d.). Tryptophan metabolism in the central nervous system: medical implications. Retrieved from [Link]

-

ResearchGate. (n.d.). Has anyone demonstrated alpha-methyl tryptophan interaction with enzymes on kynurenine pathway? Retrieved from [Link]

-

PMC. (n.d.). α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice. Retrieved from [Link]

-

Frontiers. (n.d.). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Retrieved from [Link]

-

PubMed. (n.d.). Alpha-methyltryptophan: effects on synthesis and degradation of serotonin in the brain. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Methyl-5-hydroxytryptophan. Retrieved from [Link]

-

Wikipedia. (n.d.). Tryptophan hydroxylase. Retrieved from [Link]

-

PMC. (n.d.). Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases. Retrieved from [Link]

-

ResearchGate. (n.d.). In vivo measurements of brain trapping of 11C-labelled α-methyl-L-tryptophan during acute changes in mood states. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC-ECD quantification of serotonin produced by MCF-7 and A375 cells... Retrieved from [Link]

-

PMC. (n.d.). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. Retrieved from [Link]

-

PMC. (n.d.). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Aromatic L-amino acid decarboxylase. Retrieved from [Link]

-

MDPI. (n.d.). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Retrieved from [Link]

-

University of Sydney. (n.d.). The neurochemical consequences of aromatic L-amino acid decarboxylase deficiency. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Hydroxytryptophan. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Aromatic l-amino acid decarboxylase – Knowledge and References. Retrieved from [Link]

-

University of Cambridge. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) HPLC Determination of Serotonin and Its Metabolites From Human Platelet-Rich Plasma; Shift to 5-Hydroxytryptophol Formation Following Alcohol Consumption. Retrieved from [Link]

-

Khan Academy. (2014, February 12). An introduction to enzyme kinetics. Retrieved from [Link]

-

MDPI. (n.d.). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from [Link]

-

PMC. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Retrieved from [Link]

-

Osmosis. (2020, August 27). Aromatic L-Amino Acid Decarboxylase Deficiency. Retrieved from [Link]

-

NORD. (n.d.). Aromatic L-Amino Acid Decarboxylase (AADC) Deficiency: Causes, Symptoms, and Treatment. Retrieved from [Link]

Sources

- 1. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Single Turnover Kinetics of Tryptophan Hydroxylase: Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 6. 5-Hydroxytryptophan - Wikipedia [en.wikipedia.org]

- 7. Alpha-methyltryptophan: effects on synthesis and degradation of serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Methyltryptophan - Wikipedia [en.wikipedia.org]

- 9. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alpha-Methyl tryptophan as a tracer for in vivo studies of brain serotonin system, from autoradiography to positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo uptake and metabolism of alpha-[11C]methyl-L-tryptophan in human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. α-Methylserotonin - Wikipedia [en.wikipedia.org]

- 14. Alpha-methylserotonin, a substitute transmitter for serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. α-Methyl-5-hydroxytryptophan - Wikipedia [en.wikipedia.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. es.regeneraprime.com [es.regeneraprime.com]

- 20. researchgate.net [researchgate.net]

- 21. Alpha-methyl-5-HT, a 5-HT2 receptor agonist, stimulates beta2-adrenoceptors in guinea pig airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 26. youtube.com [youtube.com]

- 27. mdpi.com [mdpi.com]

- 28. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]

- 29. mdpi.com [mdpi.com]

An In-depth Technical Guide to Alpha-Methyltryptophan and 5-Hydroxytryptophan: Two Distinct Modulators of the Serotonergic System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonergic system, a critical modulator of a vast array of physiological and psychological processes, is a primary target for therapeutic intervention and research. Two compounds frequently utilized to probe and manipulate this system are alpha-methyltryptophan (α-MTP) and 5-hydroxytryptophan (5-HTP). Despite their structural similarities to the essential amino acid L-tryptophan, their mechanisms of action and resulting pharmacological effects are fundamentally different. This guide provides a detailed comparative analysis of α-MTP and 5-HTP, elucidating their distinct interactions with the serotonin synthesis pathway. 5-HTP acts as a direct precursor, bypassing the rate-limiting enzymatic step to increase serotonin production. In contrast, α-MTP functions primarily as an inhibitor of this key enzyme, tryptophan hydroxylase (TPH), and its metabolite acts as a substitute neurotransmitter. Understanding these core differences is paramount for the accurate design of experiments and the development of targeted therapeutics for neurological and psychiatric disorders.

Introduction: The Serotonergic Pathway as a Research Target

Serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter, is synthesized from L-tryptophan in a two-step enzymatic process. The initial and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[1][2][3] Subsequently, 5-HTP is rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin.[1][4] Because the conversion of tryptophan to 5-HTP is the bottleneck in this pathway, TPH is a critical control point for serotonin levels in both the central nervous system (CNS) and the periphery.[1][2][4]

The ability to modulate serotonin synthesis is a powerful tool in neuroscience research and drug development. It allows for the investigation of serotonin's role in mood, anxiety, sleep, appetite, and numerous other functions.[5][6] Alpha-methyltryptophan (α-MTP) and 5-hydroxytryptophan (5-HTP) represent two key pharmacological tools to achieve this modulation, yet they operate through opposing mechanisms at the most critical juncture of the serotonin synthesis pathway.

Comparative Physicochemical Properties

While both molecules are derivatives of tryptophan, a subtle structural change dictates their divergent biological activities. The key difference is the presence of a methyl group at the alpha-carbon position in α-MTP.

| Property | 5-Hydroxytryptophan (5-HTP) | Alpha-Methyltryptophan (α-MTP) |

| Chemical Formula | C₁₁H₁₂N₂O₃ | C₁₂H₁₄N₂O₂ |

| Molar Mass | 220.23 g/mol | 218.26 g/mol |

| Core Structure | Tryptophan with a hydroxyl group at the 5-position of the indole ring. | Tryptophan with a methyl group at the alpha-carbon of the side chain. |

| Key Functional Group | Hydroxyl (-OH) group on the indole ring. | Methyl (-CH₃) group on the alpha-carbon. |

This seemingly minor addition of a methyl group in α-MTP prevents it from being a substrate for AADC in the same way as 5-HTP, fundamentally altering its metabolic fate and mechanism of action.

Mechanism of Action: A Tale of Two Interventions

The primary distinction between 5-HTP and α-MTP lies in their interaction with the serotonin synthesis pathway. 5-HTP serves to augment the pathway, while α-MTP serves to inhibit and substitute within it.

5-Hydroxytryptophan (5-HTP): The Direct Precursor

5-HTP's mechanism is direct and augmentative. As the immediate metabolic intermediate, administration of 5-HTP bypasses the rate-limiting TPH-catalyzed step.[1][7] Factors such as stress, insulin resistance, or deficiencies in co-factors like vitamin B6 and magnesium can inhibit TPH activity, making the direct administration of 5-HTP an effective strategy to boost serotonin production.[7]

Once administered, 5-HTP readily crosses the blood-brain barrier (BBB), a feat that serotonin itself cannot accomplish.[1][8] In both the brain and peripheral tissues, 5-HTP is then rapidly converted to serotonin by the ubiquitous enzyme AADC.[1][4] This leads to a direct and often significant increase in serotonin levels in the CNS and other bodily systems.[5]

Alpha-Methyltryptophan (α-MTP): The Inhibitor and Precursor to a "Substitute" Neurotransmitter

The mechanism of α-MTP is more complex. While it is a tryptophan derivative, its primary role is not to produce serotonin but to interfere with its synthesis and act as a prodrug for a serotonin analog.

-

Inhibition of Tryptophan Hydroxylase (TPH): α-MTP acts as a competitive inhibitor of TPH, the enzyme that converts tryptophan to 5-HTP.[9] By competing with the natural substrate, tryptophan, α-MTP reduces the overall rate of 5-HTP synthesis, thereby decreasing the production of serotonin.[9] Studies using radiolabeled α-MTP have shown that its trapping in the brain is drastically reduced by pre-treatment with known TPH inhibitors, confirming that its uptake is related to TPH activity.[9]

-

Prodrug for Alpha-Methylserotonin (αMS): α-MTP can be hydroxylated and decarboxylated by the same enzymatic machinery as tryptophan, but this process leads to the formation of alpha-methylserotonin (αMS), not serotonin.[10][11] α-MTP itself can cross the BBB, delivering its metabolite, αMS, into the brain.[11] αMS acts as a "substitute neurotransmitter," exhibiting agonist activity at serotonin receptors, particularly 5-HT2 receptors.[10][12] This means it can mimic some of the actions of serotonin at the postsynaptic level.

The following diagram illustrates these distinct points of intervention:

Sources

- 1. 5-Hydroxytryptophan - Wikipedia [en.wikipedia.org]

- 2. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Single Turnover Kinetics of Tryptophan Hydroxylase: Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. altmedrev.com [altmedrev.com]

- 8. Tryptophan and 5‐Hydroxytryptophan for depression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-methyltryptophan as a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. α-Methyltryptophan - Wikipedia [en.wikipedia.org]

- 12. α-Methyl-5-hydroxytryptophan - Wikipedia [en.wikipedia.org]

alpha-Methyl-DL-tryptophan structure and molecular weight

Technical Monograph: -Methyl-DL-Tryptophan

Structural Analysis, Mechanistic Action, and Bio-Application

Executive Summary

Chemical Architecture & Properties[1]

The structural distinctiveness of

Physicochemical Specifications

| Property | Data |

| Chemical Name | |

| Synonyms | DL-2-Methyltryptophan; |

| CAS Number | 153-91-3 (DL-form); 16709-25-4 (L-isomer specific) |

| Molecular Formula | |

| Molecular Weight | 218.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in acidic/basic media; limited solubility in neutral water; soluble in DMSO |

| Purity Standard | Typically |

Structural Isomerism Note (Critical)

Researchers often confuse

-

-Methyl-tryptophan: Methyl group on the side chain (

-

1-Methyl-tryptophan: Methyl group on the indole nitrogen. Targets Indoleamine 2,3-dioxygenase (IDO) in kynurenine pathways.

-

Implication: Using the wrong isomer will completely invalidate metabolic studies.

Mechanistic Action: The "False Neurotransmitter" Pathway

-

Uptake:

-MTP crosses the blood-brain barrier via the Large Neutral Amino Acid Transporter (LAT1). -

Conversion: It serves as a substrate for Tryptophan Hydroxylase (TPH) , converting into

-methyl-5-hydroxytryptophan.[2] -

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts this intermediate into

-methyl-serotonin .[2] -

Metabolic Dead-End: Unlike natural serotonin,

-methyl-serotonin is highly resistant to degradation by Monoamine Oxidase (MAO) due to the steric bulk of the

Pathway Visualization

The following diagram illustrates the divergence between natural serotonin synthesis and the

Caption: Competitive divergence in serotonin biosynthesis.

Preparation & Handling Protocols

Protocol: High-Concentration Stock Preparation

Objective: Create a 10 mg/mL stock solution.

-

Solvent Choice:

-

Primary: Dimethyl Sulfoxide (DMSO).[5]

-

Alternative (for in vivo): 0.1 N HCl or 0.1 N NaOH (if DMSO is contraindicated, though pH adjustment is required before use).

-

-

Weighing: Accurately weigh 10 mg of

-Methyl-DL-tryptophan. -

Dissolution (Step-by-Step):

-

Add 1 mL of high-grade (cell culture tested) DMSO.

-

Vortex vigorously for 30–60 seconds.

-

If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Sterilization:

-

Pass the solution through a 0.22

m PTFE syringe filter. Note: Do not use nylon filters with DMSO.

-

-

Storage:

-

Aliquot into light-protective amber vials (serotonin precursors are light-sensitive).

-

Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

-

Protocol: Working Solution (for Cell Culture)

Objective: Dilute stock for SLC6A14 inhibition assays (Target: 2.5 mM).

-

Calculation: MW = 218.25 g/mol .[6][1] A 10 mg/mL stock is approximately 45.8 mM.

-

Dilution:

-

To achieve 2.5 mM in 10 mL of media:

- .

-

Add 545

L of stock to 9.455 mL of pre-warmed culture media.

-

-

Control: Ensure a "Vehicle Control" group is treated with an equivalent volume of DMSO (0.545 mL) to rule out solvent toxicity.

Therapeutic & Research Implications

1. Serotonin Depletion Studies

2. Oncology: SLC6A14 Targeting

Recent research highlights

-

Mechanism: SLC6A14 transports essential amino acids to fuel rapid tumor growth.

-

Effect:

-MTP blocks this transport, starving the tumor cells of nutrients (specifically glutamine and tryptophan) and inhibiting mTOR signaling pathways.

3. PET Imaging

Labeled forms of

References

-

PubChem. (2024). Compound Summary: alpha-Methyltryptophan (CID 95438).[6] National Center for Biotechnology Information.[6] Retrieved from [Link]

-

Karunakaran, S., et al. (2011). SLC6A14 (ATB0,+) protein, a highly concentrative and broad specific amino acid transporter, is a novel and effective drug target for treatment of estrogen receptor-positive breast cancer. Journal of Biological Chemistry. Retrieved from [Link]

-

Diksic, M., & Young, S. N. (2001). Study of the brain serotonergic system with labeled

-methyl-L-tryptophan. Journal of Neurochemistry. Retrieved from [Link]

Sources

- 1. CAS 153-91-3: A-methyl-dl-tryptophan | CymitQuimica [cymitquimica.com]

- 2. α-Methyltryptophan - Wikipedia [en.wikipedia.org]

- 3. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 4. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. alpha-Methyltryptophan | C12H14N2O2 | CID 95438 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

alpha-Methyl-DL-tryptophan in vivo administration protocol mice

Application Note: In Vivo Administration of -Methyl-DL-tryptophan ( -MT)[1][2]

Compound Profile & Mechanism of Action

-Methyl-DL-tryptophan123Core Mechanisms

-

SLC6A14 (ATB

) Blockade: -

Serotonin Synthesis Modulation:

-MT crosses the Blood-Brain Barrier (BBB) and is hydroxylated by Tryptophan Hydroxylase (TPH) to form -

IDO1 Inhibition: While less potent than 1-MT,

-MT inhibits Indoleamine 2,3-dioxygenase 1 (IDO1), reducing kynurenine pathway activation in inflammatory states.

Mechanistic Pathway Diagram

Caption:

Formulation & Solubility Protocols

Challenge: Tryptophan analogs are hydrophobic and often precipitate at neutral pH in high concentrations. Note on Isomers: The L-isomer is the biologically active form for SLC6A14 blockade. The DL-mixture is commonly used due to cost; however, you must account for the inactive D-isomer by adjusting the mass (effectively dosing 2x the mass to achieve L-isomer equivalence).

Vehicle A: Oral Administration (Drinking Water)

Best for: Chronic metabolic studies (obesity, diabetes). Target Concentration:[4][5] 1.0 – 2.0 mg/mL.

-

Weigh: Calculate total requirement. (e.g., 100 mg for 100 mL water).

-

Initial Dissolution: Add powder to a small volume (2% of final vol) of 0.1 N NaOH or warm water (40°C). Sonicate for 10-15 minutes until clear.

-

Dilution: Slowly add distilled drinking water to final volume.

-

pH Adjustment: Check pH. If > 8.0, carefully titrate with dilute HCl to pH ~7.4. Caution: Rapid acidification causes precipitation.

-

Stability: Prepare fresh every 2-3 days. Protect from light (amber bottles).

Vehicle B: Intraperitoneal (IP) Injection

Best for: Pharmacokinetic studies, acute inflammation, or precise dosing. Target Concentration: 2.5 – 5.0 mg/mL.

Recommended Co-solvent System (MedChemExpress Modified):

-

10% DMSO (Solubilizer)[6]

-

40% PEG300 (Stabilizer)

-

5% Tween-80 (Surfactant)

-

45% Saline (Diluent)

Preparation Steps:

-

Dissolve

-MT powder in DMSO (10% of final vol). Vortex until fully dissolved. -

Add PEG300 (40% of final vol). Vortex.

-

Add Tween-80 (5% of final vol). Vortex.

-

Slowly add warm Saline (45% of final vol).

-

Sterilization: Pass through a 0.22

m syringe filter.

Experimental Dosing Protocols

Protocol 1: Chronic Metabolic Study (Obesity/Diabetes)

Objective: Induce weight loss or nephroprotection via SLC6A14 blockade. Rationale: Continuous exposure via drinking water maintains steady-state plasma levels, critical for competitive transporter blockade.

| Parameter | Specification | Notes |

| Route | Oral (Drinking Water) | Non-invasive, stress-free for chronic studies. |

| Dosage | 1 mg/mL (L-isomer) or 2 mg/mL (DL-mixture) | Mice drink ~4-5 mL/day. Approx dose: 130-150 mg/kg/day . |

| Duration | 4 – 12 Weeks | Weight loss effects typically visible within 24-48 hours. |

| Control | Vehicle Water | Must match pH and taste (if additives used). |

| Monitoring | Daily Body Weight, Food/Water Intake | Critical: Monitor for dehydration. |

Step-by-Step Workflow:

-

Acclimatization: Measure baseline water intake for 3 days prior to drug introduction.

-

Introduction: Replace standard water bottles with

-MT formulation. -

Data Logging: Weigh bottles daily to calculate precise drug intake per cage.

-

Endpoint: Euthanize after 4-hour fast to assess serum amino acid profiles (expect low Trp/BCAA) and mTOR signaling in tissues.

Protocol 2: Acute/Sub-Chronic Systemic Administration (IP)

Objective: IDO inhibition or acute tracer studies.

Rationale: Bypasses gut absorption variability; ensures high peak plasma concentration (

| Parameter | Specification | Notes |

| Route | Intraperitoneal (IP) | Alternate injection sides to reduce irritation. |

| Dosage | 100 – 200 mg/kg | Based on DL-mixture. Equivalent to ~50-100 mg/kg L-isomer. |

| Frequency | Every 48 hours (q.o.d) or Daily (q.d) | Half-life is relatively long due to lack of AADC metabolism. |

| Duration | 2 – 8 Weeks | Common for diabetic nephropathy models. |

| Volume | 10 mL/kg | e.g., 0.25 mL for a 25g mouse. |

Step-by-Step Workflow:

-

Preparation: Prepare Vehicle B (DMSO/PEG/Tween) fresh or thaw aliquots.

-

Restraint: Secure mouse using the scruff method.

-

Injection: Inject into the lower right quadrant of the abdomen using a 26G needle.

-

Observation: Monitor for 15 mins post-injection for signs of distress (grimace, hunching).

Expected Results & Troubleshooting

Physiological Biomarkers[1][8][9]

-

Weight Loss: In obesity models, expect ~10-15% body weight reduction within 2 weeks, primarily fat mass.

-

Serum Chemistry: Decreased serum Tryptophan and Branched-Chain Amino Acids (BCAAs) due to transport blockade.

-

Tissue Signaling: Reduced p-mTOR and p-S6K1 in adipose and kidney tissue.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Precipitation in Water | pH too low or water too cold. | Re-adjust pH to 7.4-7.8. Use warm water. |

| No Weight Loss | Dose too low (using DL without correction). | Increase concentration to 2 mg/mL (DL). Verify intake.[4][7][1][6][8][9][10][11][12] |

| Dehydration | Palatability issue. | Add 0.1% saccharin to water (ensure control group matches). |

| Peritonitis (IP) | Vehicle irritation. | Reduce DMSO to 5%. Ensure pH is neutral. |

References

-

Sivaprakasam, S., et al. (2021).

-Methyl-L-tryptophan as a weight-loss agent in multiple models of obesity in mice.[4] Biochemical Journal, 478(7), 1347–1358. -

Li, J., et al. (2025).

-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach.[7] Frontiers in Pharmacology (via PMC). (Note: Verified context from recent search results on nephropathy). -

Chugani, D. C., & Muzik, O. (2000).

-[C-11]Methyl-L-tryptophan PET maps brain serotonin synthesis and kynurenine pathway metabolism.[13] Journal of Cerebral Blood Flow & Metabolism, 20(1), 2–9.[13] -

MedChemExpress.

-Methyl-DL-tryptophan Product & Solubility Guide.

Sources

- 1. alpha-Methyltryptophan | C12H14N2O2 | CID 95438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 153-91-3: A-methyl-dl-tryptophan | CymitQuimica [cymitquimica.com]

- 3. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. α-Methyltryptophan - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]

- 12. 1-methyl-tryptophan improves anxiety-like behavior in colitis mice by inhibiting neuroinflammation, promoting cell regeneration, and decreasing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation and Handling of α-Methyl-DL-tryptophan Stock Solutions in DMSO

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of α-Methyl-DL-tryptophan (α-MT) stock solutions using dimethyl sulfoxide (DMSO) as the solvent. α-Methyl-DL-tryptophan is a critical research compound, primarily known for its role as a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO1) and a blocker of the amino acid transporter SLC6A14.[1][2] Given its significance in studying metabolic pathways relevant to cancer biology, immunology, and neurodegenerative disorders, establishing a reliable and reproducible protocol for its solubilization is paramount for experimental success.[3][4] This guide offers a scientifically-grounded methodology, explains the rationale behind key steps, and provides best practices for ensuring the stability and efficacy of the prepared stock solutions.

Scientific Background & Mechanism of Action

α-Methyl-DL-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan.[3] Its primary utility in research stems from its ability to modulate tryptophan metabolism, a key pathway in both normal physiology and various disease states.[5][6]

-

Inhibition of Indoleamine 2,3-dioxygenase (IDO1): IDO1 is the initial and rate-limiting enzyme that catabolizes tryptophan along the kynurenine pathway.[7][8][9] In many tumors, IDO1 is overexpressed, leading to depletion of local tryptophan and the accumulation of kynurenine metabolites.[5] This process suppresses the activity of tumor-infiltrating T-cells, creating an immunosuppressive microenvironment that allows cancer cells to evade immune destruction.[10] As a competitive inhibitor of IDO1, α-MT can help reverse this immunosuppression, making it a valuable tool in cancer immunology research.[2]

-